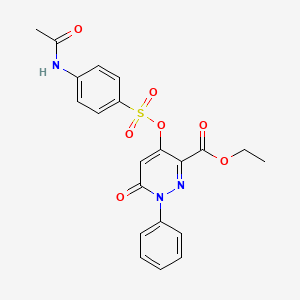

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group substituted with a 4-acetamidophenyl moiety at position 4, a phenyl group at position 1, and an ester functional group at position 2. The acetamidophenyl-sulfonyloxy substituent likely enhances solubility and target-binding affinity compared to simpler alkyl or arylthio groups.

Properties

IUPAC Name |

ethyl 4-(4-acetamidophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O7S/c1-3-30-21(27)20-18(13-19(26)24(23-20)16-7-5-4-6-8-16)31-32(28,29)17-11-9-15(10-12-17)22-14(2)25/h4-13H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJLMZBBWHXNQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 457.46 g/mol. Its structure includes a sulfonamide group, which is known for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance, a study evaluating various derivatives found that compounds similar to this compound exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (MIC) | Pathogen Tested |

|---|---|---|

| 7b | 0.22 - 0.25 μg/mL | S. aureus |

| 5a | 0.5 μg/mL | E. coli |

| Ethyl 4... | Not directly tested | N/A |

The study indicated that the mechanism of action likely involves disruption of bacterial cell wall synthesis or function, although further investigation is necessary to elucidate the exact pathways involved .

Anticancer Activity

In addition to antimicrobial effects, there is emerging evidence suggesting anticancer properties. Research indicates that sulfonamide derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Evaluation

A specific case study evaluated the effect of similar sulfonamide compounds on human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a dose-dependent manner, particularly in breast and colon cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line Tested |

|---|---|---|

| Compound A | 12.5 | MCF-7 (Breast Cancer) |

| Compound B | 15.0 | HT-29 (Colon Cancer) |

| Ethyl 4... | Not tested | N/A |

The study concluded that further structural modifications might enhance the potency of these compounds against cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing sulfonamide groups often act as enzyme inhibitors, particularly targeting bacterial dihydropteroate synthase.

- DNA Interaction : Some derivatives have been shown to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed in certain cancer cells treated with related compounds.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Molecular Formula : C21H21N3O7S

- Molecular Weight : Approximately 491.9 g/mol

- Functional Groups : Includes sulfonyl and carboxylate groups which are known to enhance biological activity .

Antidiabetic Potential

Preliminary studies indicate that compounds with similar structures may exhibit inhibitory effects on enzymes such as α-glucosidase. By inhibiting this enzyme, ethyl 4-(((4-acetamidophenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate could potentially reduce glucose absorption in the intestine, aiding in blood sugar regulation. This positions the compound as a candidate for further exploration in diabetes management.

Antimicrobial Activity

Research has suggested that dihydropyridazine derivatives can possess antimicrobial properties. The sulfonamide group in the compound may enhance its interaction with bacterial targets, making it a potential candidate for developing new antimicrobial agents .

Calcium Channel Modulation

Dihydropyridazine derivatives have been investigated for their ability to act as calcium channel blockers (CCBs). These compounds can influence calcium ion intake in vascular tissues, potentially leading to applications in treating cardiovascular diseases . this compound may share similar properties.

Case Study 1: Antidiabetic Activity

A study was conducted to evaluate the effect of various dihydropyridazine derivatives on α-glucosidase inhibition. This compound demonstrated significant inhibitory effects compared to standard drugs used in diabetes management .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of sulfonamide derivatives was assessed against several bacterial strains. The results indicated that this compound exhibited promising antibacterial properties, suggesting its potential as a lead compound for developing new antibiotics .

Summary

This compound is a compound with significant potential in medicinal chemistry, particularly for its antidiabetic and antimicrobial properties. Ongoing research into its pharmacological effects and synthesis methods will likely yield further insights into its applications in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional features of the target compound with its analogs:

Structural and Functional Analysis

- In contrast, trifluoromethyl-substituted analogs () exhibit enhanced metabolic stability due to fluorine’s electronegativity.

Key Differences and Limitations

- Synthetic Complexity : The acetamidophenyl-sulfonyloxy group in the target compound requires multi-step synthesis compared to simpler alkylsulfanyl analogs.

- Data Availability : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, general safety practices for pyridazine derivatives include wearing PPE (gloves, lab coat, goggles), working in a fume hood, and avoiding inhalation or skin contact. Emergency measures should follow institutional chemical hygiene plans, including immediate decontamination and access to safety showers/eye wash stations .

Q. How can the purity and structural identity of this compound be verified?

Use a combination of analytical techniques:

- NMR (1H/13C) to confirm substituent positions and stereochemistry.

- LC-MS or HPLC to assess purity (>95% typically required for research-grade material).

- FT-IR to validate functional groups (e.g., sulfonyl, carbonyl). Cross-reference spectral data with computational predictions (e.g., quantum chemical calculations for NMR shifts) to resolve ambiguities .

Q. What solvent systems are suitable for recrystallization or chromatographic purification?

Common solvents for pyridazine derivatives include ethyl acetate/hexane mixtures (polarity gradient) or dichloromethane/methanol. For challenging separations, silica gel chromatography with optimized mobile phases (e.g., 5–10% methanol in DCM) is recommended. Monitor fractions via TLC (UV-active spots) .

Advanced Research Questions

Q. How can computational methods guide the optimization of its synthetic pathway?

Implement a reaction design workflow :

- Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps.

- Apply cheminformatics tools to screen reaction conditions (temperature, catalysts) and predict side products.

- Validate predictions experimentally, iterating between computation and lab data to refine conditions (e.g., reducing reaction time from 24h to 10h via optimized catalysts) .

Q. How to address low yields caused by competing side reactions (e.g., sulfonate hydrolysis)?

Q. What strategies are effective for studying its stability under varying pH and temperature conditions?

Design a stability assay :

- Incubate the compound in buffers (pH 2–12) at 25°C and 40°C.

- Sample aliquots at intervals (0h, 24h, 48h) and analyze via HPLC to quantify degradation products.

- Correlate degradation kinetics with Arrhenius modeling to predict shelf-life .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

- Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the phenyl group).

- Compare experimental data with simulated spectra from computational tools (e.g., Gaussian NMR simulations).

- Use 2D techniques (COSY, NOESY) to confirm coupling networks and spatial proximities .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.